An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. A significant focus is placed on the characterization of the molecule, outlining the expected outcomes from standard analytical techniques such as NMR and mass spectrometry. Furthermore, this guide explores the critical role of the imidazo[1,2-a]pyrazine scaffold in drug discovery, with a particular emphasis on its application as a privileged structure in the development of kinase inhibitors. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The landscape of modern drug discovery is continually in pursuit of novel molecular scaffolds that offer both structural novelty and functional versatility. Among these, nitrogen-containing fused heterocyclic systems have garnered considerable attention due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The imidazo[1,2-a]pyrazine core, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1208085-94-2) is a pivotal derivative of this core structure. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. The ethyl ester at the 2-position offers another site for chemical elaboration or can contribute to the molecule's overall physicochemical properties, influencing factors like solubility and cell permeability. This guide will provide the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically employ this valuable chemical entity in their drug discovery endeavors.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This section outlines the key identifiers and characteristics of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 1208085-94-2 | [1][2] |
| Molecular Formula | C₉H₈BrN₃O₂ | [1] |
| Molecular Weight | 270.09 g/mol | [1] |
| IUPAC Name | ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Appearance | Expected to be a solid | |
| Purity | Commercially available at ≥97% | [1] |
Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
The synthesis of the imidazo[1,2-a]pyrazine core is most commonly achieved through a condensation reaction between an aminopyrazine derivative and an α-halocarbonyl compound. This approach is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Reaction Principle
The synthesis involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyrazine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base to neutralize the hydrogen bromide formed during the reaction.
Proposed Experimental Protocol
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Caption: Proposed workflow for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.2 eq).
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Addition of Reagent: To the stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate and water.
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Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Causality of Experimental Choices:
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Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove post-reaction.
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Sodium Bicarbonate as Base: A mild, inexpensive base is sufficient to neutralize the HBr formed, driving the reaction to completion without promoting unwanted side reactions.
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Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps.
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Aqueous Work-up and Extraction: This standard procedure effectively removes inorganic salts and other water-soluble impurities.
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Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, ensuring a high-purity final product suitable for further research.
Characterization and Analytical Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and data from similar compounds. Chemical suppliers often provide access to NMR, HPLC, and LC-MS data upon request[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrazine core, as well as the quartet and triplet of the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom and the ester group.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically >160 ppm), and the carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.
Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₉H₈BrN₃O₂. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (a near 1:1 ratio of the M and M+2 peaks).
Infrared (IR) Spectroscopy
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The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of targeted therapeutics, particularly in the field of oncology. Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal framework for fitting into the ATP-binding pockets of various protein kinases.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyrazine core has been successfully employed in the development of inhibitors for several important kinase targets:
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Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora A and B kinases.
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Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. The imidazo[1,2-a]pyrazine scaffold has been utilized to create selective CDK inhibitors with potential as anti-proliferative agents.
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c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor growth and metastasis. The imidazo[1,2-a]pyrazine framework is present in inhibitors targeting this kinase.
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Caption: Logical flow from the core compound to a potential preclinical kinase inhibitor candidate.
Structure-Activity Relationship (SAR) Studies
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is an ideal starting point for SAR studies. The bromine at the C6 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the systematic exploration of how different chemical groups at this position affect kinase binding affinity and selectivity. The ethyl ester at C2 can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to further probe interactions within the kinase active site.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].
Handling Recommendations:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of the imidazo[1,2-a]pyrazine scaffold as a kinase inhibitor template, makes it an indispensable tool for medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, characterization, and applications, empowering researchers to leverage this compound in the development of the next generation of targeted therapies.
References
- Vertex AI Search. (2026). ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram.
- BLDpharm. (2026). 1208085-94-2|Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
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El-Sayed, N. A. A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Online] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1390. Available at: [Link]
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Organic & Biomolecular Chemistry. (2026). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Online] Available at: [Link]
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Al-blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Online] Molecules, 27(14), 4495. Available at: [Link]
- Ambeed. (2026). 1208085-94-2|Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
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Voss, M. E., et al. (2012). Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. [Online] Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-9. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Online] Journal of Medicinal Chemistry, 57(18), 7577-89. Available at: [Link]
- BLDpharm. (2026). 1208085-94-2|Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
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